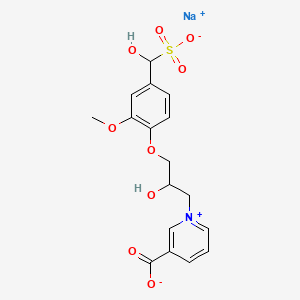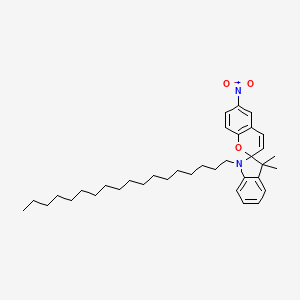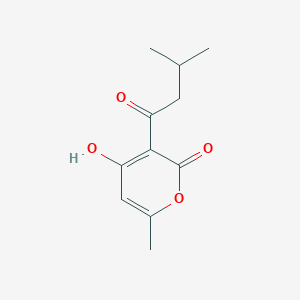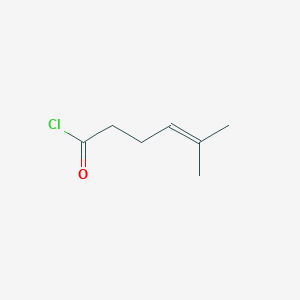phosphanium bromide CAS No. 71864-02-3](/img/structure/B14465858.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The structure of this compound includes a triphenylphosphonium group attached to a bromide ion, with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-(2-methyl-1,3-dioxolan-2-yl)ethyl bromide. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The compound can add to unsaturated substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like hydroxide ions, cyanide ions, and amines. Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO), under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with hydroxide ions yield the corresponding alcohol, while reactions with cyanide ions produce nitriles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds .
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It is also investigated for its antimicrobial properties .
Industry
In the industrial sector, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used in the production of specialty chemicals and as a catalyst in polymerization reactions .
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The bromide ion can also participate in ionic interactions, enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonium salts such as:
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium chloride
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium iodide
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium fluoride
Uniqueness
What sets 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide apart from similar compounds is its specific reactivity and stability. The presence of the bromide ion provides unique ionic properties that can be exploited in various chemical reactions. Additionally, the 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group offers steric and electronic effects that influence the compound’s behavior in different environments .
Propiedades
Número CAS |
71864-02-3 |
|---|---|
Fórmula molecular |
C24H26BrO2P |
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(25-18-19-26-24)17-20-27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16H,17-20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
COSQYKWVXJKFPV-UHFFFAOYSA-M |
SMILES canónico |
CC1(OCCO1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)





![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)


![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)


